molecular formula C32H52O3 B1181789 [17-(5-hydroxy-6-methylhept-6-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 1352001-09-2

[17-(5-hydroxy-6-methylhept-6-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B1181789
CAS No.: 1352001-09-2
M. Wt: 484.8 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a steroidal backbone with multiple methyl groups and functionalized side chains. Its structure includes a 17-position substitution with a 5-hydroxy-6-methylhept-6-en-2-yl group and an acetate ester at the 3-position. The molecular formula is inferred as C₃₀H₄₈O₃ (approximate molecular weight: 456.7 g/mol) based on analogs in the evidence .

Properties

IUPAC Name

[17-(5-hydroxy-6-methylhept-6-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-20(2)26(34)12-10-21(3)23-14-18-32(9)25-11-13-27-29(5,6)28(35-22(4)33)16-17-30(27,7)24(25)15-19-31(23,32)8/h11,21,23-24,26-28,34H,1,10,12-19H2,2-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYYCORMRINIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(=C)C)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [17-(5-hydroxy-6-methylhept-6-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate , commonly referred to in scientific literature by its structural formula or CAS number (14197-60-5), is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C42H72O13C_{42}H_{72}O_{13}, with a molecular weight of approximately 785.01 g/mol. The structure includes multiple methyl groups and a cyclopenta[a]phenanthrene core, which is characteristic of many biologically active natural products.

Physical Properties

PropertyValue
Molecular Weight785.01 g/mol
Molecular FormulaC42H72O13
CAS Number14197-60-5
PurityNot specified
Storage ConditionsInert atmosphere, 2-8°C

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory pathways in activated macrophages and other immune cells. It modulates signaling pathways such as TBK1/IκB kinase ε/interferon regulatory factor-3 and p38/ATF-2 signaling .
  • Antioxidant Activity : It reduces oxidative stress by upregulating antioxidant enzymes and downregulating pro-apoptotic factors in various cell types .
  • Neuroprotective Effects : Studies have demonstrated its ability to improve cognitive function in models of neurodegeneration by inhibiting acetylcholinesterase activity and reducing amyloid-beta production .
  • Cholesterol Regulation : The compound has been implicated in lowering cholesterol levels through effects on lipid metabolism in adipocytes .

Therapeutic Potential

The therapeutic implications of this compound are broad and include:

  • Cognitive Disorders : Its neuroprotective properties suggest potential use in treating conditions like Alzheimer's disease.
  • Cardiovascular Health : By improving lipid profiles and reducing inflammation, it may offer benefits for cardiovascular diseases.
  • Metabolic Disorders : Its role in regulating lipid metabolism indicates potential applications in obesity and diabetes management.

Study 1: Neuroprotective Effects

A study investigated the effects of the compound on cognitive dysfunction induced by oxidative stress in mice. Results showed significant improvements in memory retention and reductions in oxidative damage markers .

Study 2: Anti-inflammatory Properties

In another study involving RAW264.7 macrophages, the compound was found to significantly decrease the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Study 3: Lipid Metabolism

Research conducted on 3T3-L1 adipocytes demonstrated that the compound effectively inhibited lipogenesis by downregulating key transcription factors involved in fat storage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related cyclopenta[a]phenanthrene derivatives are outlined below:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Notable Properties Source / Application
[Target Compound] 3-acetate; 17-(5-hydroxy-6-methylhept-6-en-2-yl); 4,4,10,13,14-pentamethyl ~456.7 Likely lipophilic; potential steroid-like interactions Synthetic or plant-derived (exact source unspecified)
MOL000273 3,16-dihydroxy; 17-(6-methylhept-5-en-2-yl) ~442.6 Antioxidant and anti-inflammatory activity reported In silico screening for drug discovery
(3S,5S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-... 3,7-diol; 10,13-dimethyl; unsaturated heptyl side chain ~426.6 Isolated from Chisocheton tomentosus; cytotoxic activity Natural product with antimalarial potential
[(8S,9S,13S,14S,17S)-13-methyl-2,3-dioxo-...-decahydrocyclopenta[a]phenanthren-17-yl] acetate 2,3-diketone; 13-methyl; 17-acetate 328.4 High reactivity due to diketone moiety; used in synthetic intermediates Industrial chemical synthesis
(8R,9S,13S,14S,17S)-13-Methyl-3-(pent-4-en-1-yloxy)-...-decahydro-6H-cyclopenta[a]phenanthren-17-ol 3-(pent-4-en-1-yloxy); 17-ol ~400.5 Ether linkage enhances metabolic stability Fe-catalyzed hydroxylation/amination studies

Key Differences:

Methylation Pattern : The 4,4,10,13,14-pentamethyl configuration distinguishes it from analogs like MOL000273 (4,4,10,13,14-pentamethyl absent) .

Functional Groups : Unlike the diketone in or the diol in , the target’s 3-acetate group suggests enhanced membrane permeability compared to free hydroxyls .

Research Findings

  • Synthetic Accessibility : Analogous compounds (e.g., MOL000273) are synthesized via late-stage C–H functionalization, as demonstrated by Fe-catalyzed hydroxylation protocols . The target compound’s 5-hydroxy group may require similar regioselective oxidation.
  • Biological Activity : Cyclopenta[a]phenanthrene derivatives with 3-acetate groups (e.g., ) show improved bioavailability over hydroxylated variants, aligning with the target’s predicted pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.